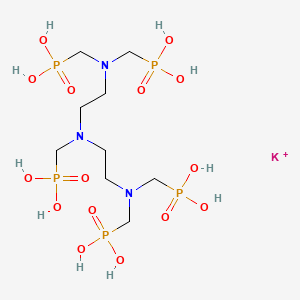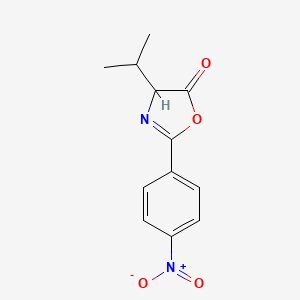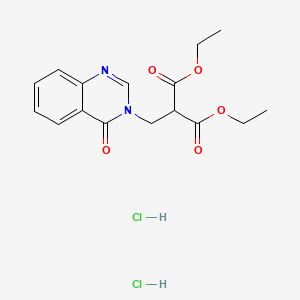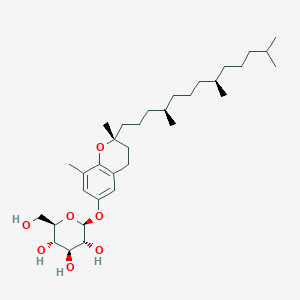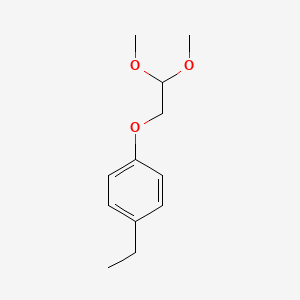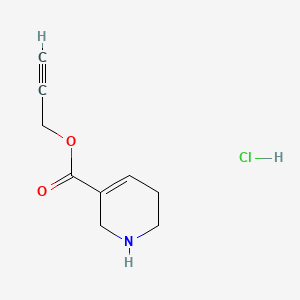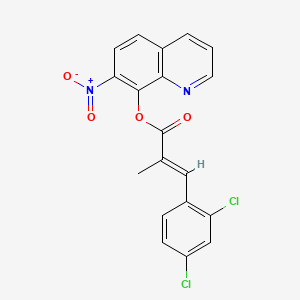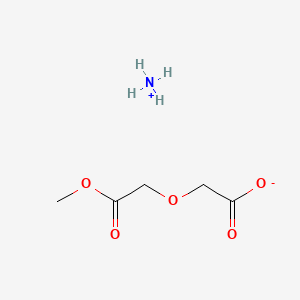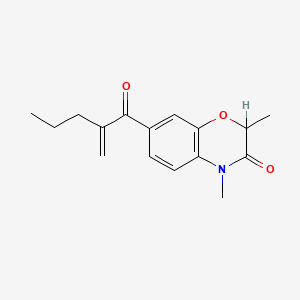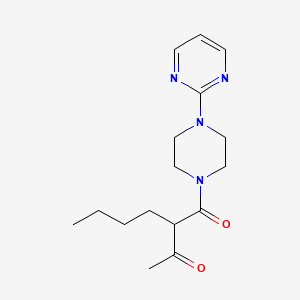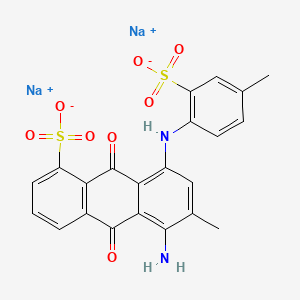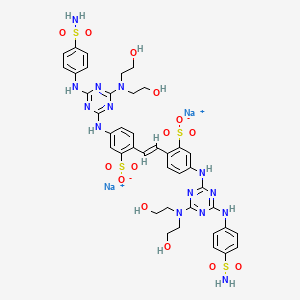
Disodium 4,4'-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as sulphonyl, amino, and triazinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multiple steps, starting from the appropriate stilbene derivative. The process includes:
Nitration: Introduction of nitro groups into the stilbene structure.
Reduction: Conversion of nitro groups to amino groups.
Sulphonation: Addition of sulphonyl groups to the aromatic rings.
Triazine Formation: Incorporation of triazinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulphonyl chlorides.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye and a reagent in analytical chemistry.
Biology: Employed in cellular imaging and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacturing of optical brighteners and as a component in detergents and cleaning agents.
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications. In biological systems, it can bind to cellular components, allowing for visualization and tracking of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(4-aminophenoxy)biphenyl
- 4,4’-Bis(4-amino-1-naphthylazo)-2,2’-stilbenedisulphonic acid
- 2-[4-((4-(Bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile
Uniqueness
Disodium 4,4’-bis((4-((4-(aminosulphonyl)phenyl)amino)-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate stands out due to its unique combination of functional groups, which confer specific properties such as high fluorescence and solubility in water. These characteristics make it particularly valuable in applications requiring high sensitivity and specificity.
Properties
CAS No. |
35201-95-7 |
|---|---|
Molecular Formula |
C40H44N14Na2O14S4 |
Molecular Weight |
1119.1 g/mol |
IUPAC Name |
disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H46N14O14S4.2Na/c41-69(59,60)31-11-7-27(8-12-31)43-35-47-37(51-39(49-35)53(15-19-55)16-20-56)45-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)46-38-48-36(50-40(52-38)54(17-21-57)18-22-58)44-28-9-13-32(14-10-28)70(42,61)62;;/h1-14,23-24,55-58H,15-22H2,(H2,41,59,60)(H2,42,61,62)(H,63,64,65)(H,66,67,68)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
DGWHWVFMLNUDBP-SEPHDYHBSA-L |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)N)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)N)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



